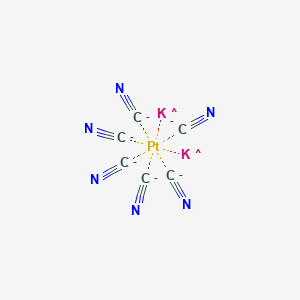
Dipotassium hexakis(cyano)platinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hexacyanoplatinate(IV) is an inorganic compound with the chemical formula K₂[Pt(CN)₆]. It is a coordination complex consisting of a platinum(IV) ion surrounded by six cyanide ligands, forming an octahedral geometry. This compound is known for its stability and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium hexacyanoplatinate(IV) can be synthesized by reacting potassium cyanide with platinum(IV) chloride in an aqueous solution. The reaction typically proceeds as follows:
PtCl4+6KCN→K2[Pt(CN)6]+4KCl
The reaction is carried out under controlled conditions to ensure the complete formation of the hexacyanoplatinate complex.
Industrial Production Methods: In industrial settings, the production of potassium hexacyanoplatinate(IV) involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization and filtration to obtain high-purity potassium hexacyanoplatinate(IV).
Types of Reactions:
Oxidation and Reduction: Potassium hexacyanoplatinate(IV) can undergo redox reactions where the platinum center can be reduced or oxidized, leading to changes in its oxidation state.
Substitution Reactions: The cyanide ligands in potassium hexacyanoplatinate(IV) can be substituted by other ligands, such as halides or ammonia, under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize the platinum center.
Reducing Agents: Sodium borohydride or hydrazine can reduce the platinum center.
Substitution Reagents: Halides (e.g., chloride, bromide) or ammonia can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state platinum complexes.
Reduction Products: Lower oxidation state platinum complexes.
Substitution Products: Complexes with different ligands replacing the cyanide groups.
Wissenschaftliche Forschungsanwendungen
Potassium hexacyanoplatinate(IV) has numerous applications in scientific research and industry:
Biology: Employed in studies involving metal ion interactions with biological molecules.
Industry: Utilized in electroplating processes and the synthesis of other platinum-containing compounds.
Wirkmechanismus
The functionality of potassium hexacyanoplatinate(IV) lies in its capacity to form stable complexes with metal ions. The cyanide groups of the anion bind to metal ions, allowing this complex to interact with a range of compounds like reducing or oxidizing agents, resulting in various products . This property is particularly useful in analytical chemistry and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Potassium hexachloroplatinate(IV): Similar in structure but with chloride ligands instead of cyanide.
Potassium hexaiodoplatinate(IV): Contains iodide ligands instead of cyanide.
Potassium hexafluoroplatinate(IV): Contains fluoride ligands instead of cyanide.
Uniqueness: Potassium hexacyanoplatinate(IV) is unique due to its high stability and the strong binding affinity of cyanide ligands to the platinum center. This stability makes it particularly useful in applications requiring robust and reliable platinum complexes.
Eigenschaften
Molekularformel |
C6K2N6Pt-6 |
|---|---|
Molekulargewicht |
429.39 g/mol |
InChI |
InChI=1S/6CN.2K.Pt/c6*1-2;;;/q6*-1;;; |
InChI-Schlüssel |
IMBQATNWBOPFDP-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K].[K].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


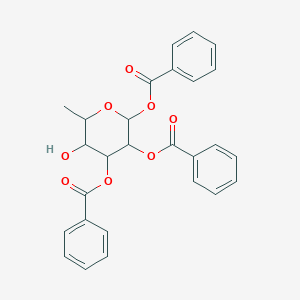
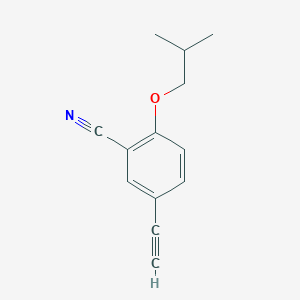
amine](/img/structure/B13721518.png)
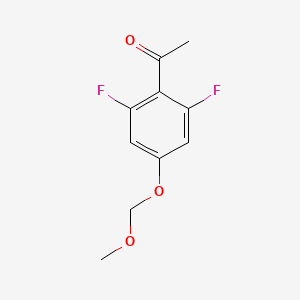
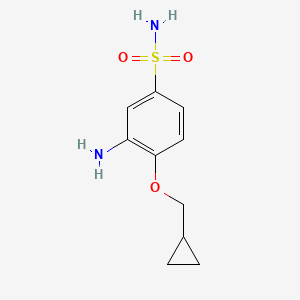
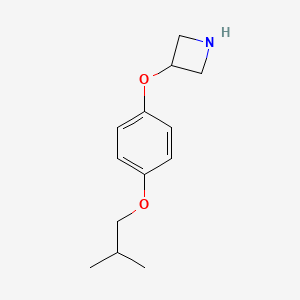
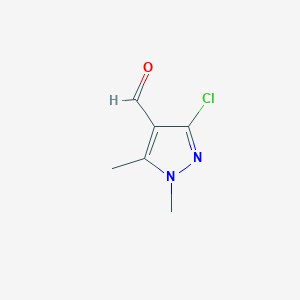

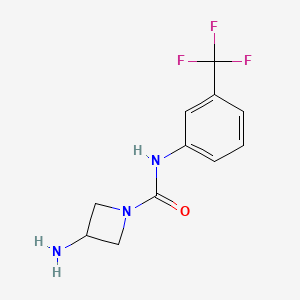
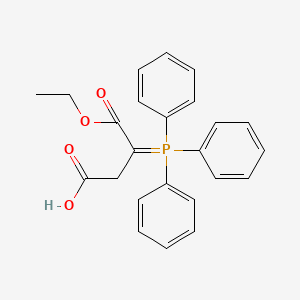
![N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721568.png)
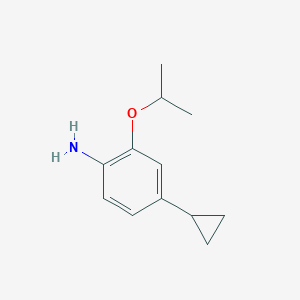
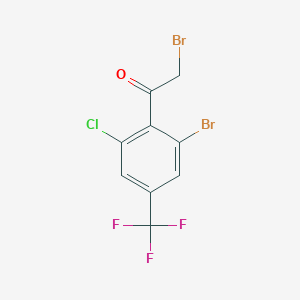
![N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721590.png)
